Cas no 2254574-05-3 (2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro-)

2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- is a synthetic organic compound with significant potential applications in pharmaceutical research. It features a thiopyran ring and a dimethoxyphenyl substituent, which contributes to its unique chemical properties. This compound is known for its high purity and stability, making it an ideal choice for drug discovery and medicinal chemistry studies. Its versatile structure allows for further modification, enhancing its potential in the development of novel therapeutic agents.
2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- structure
2254574-05-3 structure
Product name:2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro-
CAS No:2254574-05-3
MF:C13H18O3S
MW:254.345222949982
MDL:MFCD31693987
CID:5164896

2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- Chemical and Physical Properties

Names and Identifiers

    • 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro-
    • MDL: MFCD31693987
    • Inchi: 1S/C13H18O3S/c1-15-11-7-10(8-12(9-11)16-2)13(14)3-5-17-6-4-13/h7-9,14H,3-6H2,1-2H3
    • InChI Key: VKIXDMLIOGIWED-UHFFFAOYSA-N
    • SMILES: C1SCCC(C2=CC(OC)=CC(OC)=C2)(O)C1

2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB557821-5 g
4-(3,5-Dimethoxyphenyl)thian-4-ol; .
2254574-05-3
5g
€1,676.80 2023-03-11
abcr
AB557821-5g
4-(3,5-Dimethoxyphenyl)thian-4-ol; .
2254574-05-3
5g
€1676.80 2023-08-31
abcr
AB557821-1g
4-(3,5-Dimethoxyphenyl)thian-4-ol; .
2254574-05-3
1g
€635.40 2023-08-31
abcr
AB557821-1 g
4-(3,5-Dimethoxyphenyl)thian-4-ol; .
2254574-05-3
1g
€635.40 2023-03-11

Additional information on 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro-

Professional Introduction to 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- (CAS No. 2254574-05-3)

The compound 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- (CAS No. 2254574-05-3) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its thiopyran core and dimethoxyphenyl substituent, has garnered considerable attention due to its structural complexity and potential biological activities. The synthesis and exploration of such compounds are pivotal in developing novel therapeutic agents that target a variety of diseases.

In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, which are known for their diverse biological properties and low toxicity profiles. The thiopyran scaffold is particularly noteworthy, as it exhibits remarkable stability and can be easily modified to yield derivatives with enhanced pharmacological efficacy. The presence of the dimethoxyphenyl group further enhances the compound's potential by introducing hydrophobicity and electronic effects that can modulate receptor interactions.

One of the most compelling aspects of 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- is its versatility in drug design. Researchers have leveraged this compound as a building block for more complex molecules, demonstrating its utility in creating scaffolds for kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The tetrahydro portion of the name underscores its saturated nature, which can influence both solubility and metabolic stability—critical factors in drug development.

Recent studies have highlighted the compound's potential in addressing neurological disorders. The thiopyran core has been shown to interact with specific neurotransmitter receptors, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the 3,5-dimethoxyphenyl substituent has been linked to enhanced binding affinity in certain protein targets, which could lead to more effective drug candidates.

The synthesis of 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to optimize yield and purity. These techniques not only improve efficiency but also enable the production of larger quantities for preclinical studies.

Preclinical trials have begun to reveal the compound's pharmacokinetic properties and safety profile. Initial data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for any drug candidate entering clinical trials. Furthermore, its low toxicity levels in animal models have bolstered confidence in its potential as a therapeutic agent.

The integration of computational chemistry has played a crucial role in understanding the molecular interactions of 2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- with biological targets. Molecular docking simulations have identified key binding pockets on proteins relevant to neurological disorders, providing insights into how the compound exerts its effects. These simulations have guided medicinal chemists in designing analogs with improved potency and selectivity.

As research progresses, the applications of this compound are expected to expand into other therapeutic areas. Its unique structural features make it a versatile tool for investigating novel drug mechanisms and exploring untapped pharmacological pathways. Collaborative efforts between academia and industry are essential to accelerate the translation of these findings into clinical applications that benefit patients worldwide.

In conclusion,2H-Thiopyran-4-ol, 4-(3,5-dimethoxyphenyl)tetrahydro- (CAS No. 2254574-05-3) stands as a testament to the power of heterocyclic chemistry in driving innovation in pharmaceuticals. Its synthesis challenges continue to push the boundaries of organic chemistry while offering promising avenues for treating complex diseases. With ongoing research and development efforts intensifying, this compound holds immense potential as a cornerstone in future drug discovery initiatives.

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